Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(1-methylethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-methylethyl)phenyl]ethanone: The parent ketone compound.
4-isopropylacetophenone: Another name for the parent ketone.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: A hydroxyl derivative
Uniqueness
Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2089-31-8 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3 |
InChI Key |
CIRGNVSWLZMWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.